Bis(4-tert-butylphenyl)iodonium triflate
Overview
Description
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate is an organic compound with the chemical formula C21H26F3IO3S. It is commonly used as a cationic photoinitiator and a photoacid generator in various chemical processes . This compound is known for its high efficiency in initiating polymerization reactions under UV light, making it valuable in industrial applications such as coatings, adhesives, and electronics .
Mechanism of Action
Target of Action
Bis(4-tert-butylphenyl)iodonium triflate, also known as Bis(4-(tert-butyl)phenyl)iodonium trifluoromethanesulfonate or Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, is primarily used as an organic oxidizer . It acts as a catalyst in oxidation reactions, often used in the synthesis of functional groups such as alcohols, aldehydes, and ketones .
Mode of Action
The compound is a cationic photoinitiator and photoacid generator . Upon exposure to light, it generates a positive charge (cation), which initiates a chemical reaction. This process is particularly useful in the field of photolithography .
Result of Action
The primary result of the action of this compound is the facilitation of oxidation reactions. It aids in the synthesis of various functional groups, making it a valuable tool in organic synthesis . As a photoinitiator, it also plays a crucial role in photolithographic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored away from strong oxidizing agents and kept in a dry environment . Furthermore, its action as a photoinitiator is dependent on exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate can be synthesized through the reaction of iodobenzene with tert-butyl lithium, followed by the reaction with trifluoromethanesulfonic acid . The reaction typically involves the following steps:
Formation of tert-butyl iodide: Iodobenzene reacts with tert-butyl lithium to form tert-butyl iodide.
Reaction with trifluoromethanesulfonic acid: The tert-butyl iodide is then reacted with trifluoromethanesulfonic acid to yield Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate.
Industrial Production Methods
Industrial production methods for Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols, aldehydes, and ketones[][3].
Substitution: The compound can participate in substitution reactions, where the iodonium group is replaced by other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in reactions with Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate include trifluoromethanesulfonic acid, tert-butyl lithium, and various nucleophiles[3][3]. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity[3][3].
Major Products Formed
The major products formed from reactions involving Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized alcohols, aldehydes, or ketones, while substitution reactions may produce various substituted aromatic compounds[3][3].
Scientific Research Applications
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate include:
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate is unique due to its high efficiency as a photoinitiator and photoacid generator. Its ability to generate reactive intermediates under UV light makes it particularly valuable in applications requiring precise control over polymerization and photochemical processes .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKCAUAQHHGDK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370536 | |
Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84563-54-2 | |
Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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